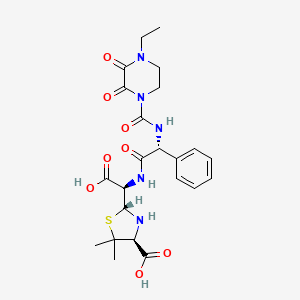

Piperacilloic Acid

描述

Piperacilloic Acid is a derivative of Piperacillin, a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class. Piperacillin is known for its effectiveness against a wide range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa . This compound is formed when the β-lactam ring of Piperacillin is hydrolyzed, rendering it inactive against bacteria that produce β-lactamase enzymes .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Piperacillin involves the acylation of 6-aminopenicillanic acid (6-APA) with a suitable acylating agent. One method involves adding ampicillin, water, and a buffer solution with a pH of 6.0-9.0 into a reactor, followed by the addition of an acylating agent such as EDPC. The reaction is carried out at a temperature range of 0 to 10°C for 30-60 minutes .

Industrial Production Methods: In industrial settings, Piperacillin is often produced using enzymatic hydrolysis. Penicillin amidase is used to hydrolyze penicillin to 6-APA, which is then acylated to form Piperacillin. This method is preferred due to its efficiency and lower environmental impact compared to chemical hydrolysis .

化学反应分析

Types of Reactions: Piperacilloic Acid can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while substitution reactions may produce halogenated compounds .

科学研究应用

Piperacilloic Acid has several applications in scientific research:

作用机制

Piperacilloic Acid, being an inactive form of Piperacillin, does not exert antibacterial effects. Piperacillin itself works by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) and inhibits the transpeptidation reaction, which is crucial for the cross-linking of peptidoglycan chains in the bacterial cell wall . This leads to cell lysis and death of the bacteria .

相似化合物的比较

Ampicillin: Another β-lactam antibiotic with a similar mechanism of action but a different spectrum of activity.

Ticarcillin: A carboxypenicillin with activity against Pseudomonas aeruginosa, similar to Piperacillin.

Mezlocillin: A ureidopenicillin with a broader spectrum of activity compared to Ampicillin.

Uniqueness of Piperacilloic Acid: this compound is unique in that it serves as a model compound to study the hydrolysis of β-lactam antibiotics and the development of resistance mechanisms. Its formation highlights the importance of β-lactamase inhibitors in preserving the efficacy of β-lactam antibiotics .

生物活性

Piperacilloic acid, a derivative of the broad-spectrum β-lactam antibiotic piperacillin, serves as a significant compound in the study of antibiotic resistance and the hydrolysis of β-lactam antibiotics. This article explores its biological activity, mechanisms of action, and implications for medical research, particularly in the context of bacterial resistance.

This compound (CAS Number: 64817-22-7) is formed through the hydrolysis of piperacillin. Its structure is characterized by a β-lactam ring, which is crucial for its interaction with bacterial enzymes. The compound itself is biologically inactive but plays a vital role in understanding the pharmacodynamics of piperacillin and related antibiotics.

Although this compound does not exhibit direct antibacterial properties, it is instrumental in studying the mechanism of action of piperacillin:

- Inhibition of Cell Wall Synthesis : Piperacillin works by binding to penicillin-binding proteins (PBPs), inhibiting the transpeptidation reaction necessary for cross-linking peptidoglycan chains in bacterial cell walls. This action ultimately leads to bacterial cell lysis and death.

- Role in Resistance Studies : this compound is used as a model compound to investigate how β-lactam antibiotics are hydrolyzed by bacterial enzymes, particularly β-lactamases. Understanding this process aids in developing strategies to combat antibiotic resistance.

Biological Activity and Research Applications

This compound has several applications in biological research:

- Model Compound : It serves as a model for studying the hydrolysis mechanisms of β-lactam antibiotics and developing β-lactamase inhibitors.

- Resistance Mechanisms : Research indicates that hydrolyzed piperacillin can bind to human serum albumin (HSA), forming drug-protein conjugates that may contribute to hypersensitivity reactions in some patients. This binding creates neo-epitopes that can activate specific T cell populations, suggesting that immune responses may depend on individual T cell receptor profiles rather than merely exposure levels.

Table 1: Comparison of this compound with Related Compounds

| Compound | Mechanism of Action | Spectrum of Activity | Clinical Use |

|---|---|---|---|

| This compound | Inactive; model for hydrolysis studies | N/A | Research only |

| Piperacillin | Inhibits cell wall synthesis | Broad-spectrum (Gram-positive & Gram-negative) | Treatment of infections |

| Tazobactam | β-lactamase inhibitor | Enhances piperacillin activity | Combination therapy |

| Ampicillin | Inhibits cell wall synthesis | Broad-spectrum (less effective against Pseudomonas) | Treatment of infections |

Case Studies and Clinical Implications

Research has shown that bacterial resistance to piperacillin-tazobactam can emerge due to overproduction of β-lactamases, which hydrolyze piperacillin, rendering it ineffective. For instance, strains harboring the blaTEM-1B gene exhibit increased resistance due to enhanced enzyme production. This highlights the importance of understanding this compound's role in these resistance mechanisms.

Case Study: Hypersensitivity Reactions

A study indicated that patients exhibiting hypersensitivity reactions to piperacillin often have detectable levels of piperacillin-HSA conjugates. However, these levels alone do not predict hypersensitivity outcomes, suggesting that other immunological factors play a significant role.

属性

IUPAC Name |

(2R,4S)-2-[(R)-carboxy-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O8S/c1-4-27-10-11-28(19(31)18(27)30)22(36)25-13(12-8-6-5-7-9-12)16(29)24-14(20(32)33)17-26-15(21(34)35)23(2,3)37-17/h5-9,13-15,17,26H,4,10-11H2,1-3H3,(H,24,29)(H,25,36)(H,32,33)(H,34,35)/t13-,14+,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSUEATVFIVTFV-WBTNSWJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30715594 | |

| Record name | (2R,4S)-2-[Carboxy({(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl}amino)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64817-22-7 | |

| Record name | Penicilloic acids of piperacillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064817227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,4S)-2-[Carboxy({(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl}amino)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERACILLIN PENICILLOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NUJ2WS9Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does hydrolyzed piperacillin interact with the immune system and potentially lead to hypersensitivity reactions?

A: Hydrolyzed piperacillin, a breakdown product of the β-lactam antibiotic piperacillin, can bind to lysine residues on human serum albumin (HSA) []. This process forms drug-protein conjugates, effectively creating "neo-epitopes" that the immune system may recognize as foreign. Research has shown that even low levels of these piperacillin-HSA conjugates, comparable to those found in both tolerant and hypersensitive patients, can activate specific T cell populations []. This finding suggests that the development of hypersensitivity might depend on factors beyond mere exposure levels, such as the presence of specific T cell receptors or imbalances in immune regulation.

Q2: Can the level of piperacillin-HSA modification predict the likelihood of developing hypersensitivity?

A: While piperacillin-HSA conjugates can activate T cells, the level of modification alone does not appear to be the sole determinant for developing hypersensitivity []. Research indicates that similar levels of modification are observed in both tolerant and hypersensitive patients taking piperacillin []. This suggests that other factors, such as the individual's T cell repertoire and their ability to recognize the piperacillin hapten, play a crucial role in determining the likelihood of an immune response and the development of hypersensitivity.

Q3: How does bacterial resistance to piperacillin-tazobactam emerge, and what role does hydrolyzed piperacillin play in this process?

A: Bacterial resistance to piperacillin-tazobactam, a combination antibiotic, can arise from the overproduction of β-lactamases, enzymes that can hydrolyze β-lactam antibiotics like piperacillin []. Specifically, some bacterial strains harbor the blaTEM-1B gene, which encodes for TEM-1 β-lactamase. The presence of a strong promoter region, like Pa/Pb, upstream of this gene can lead to hyperproduction of the enzyme []. This increased enzymatic activity allows for rapid breakdown of piperacillin, rendering the antibiotic ineffective even in the presence of tazobactam, a β-lactamase inhibitor. While hydrolyzed piperacillin itself is not directly implicated in this resistance mechanism, its presence signifies the ongoing action of β-lactamases and highlights the challenge of overcoming bacterial resistance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。